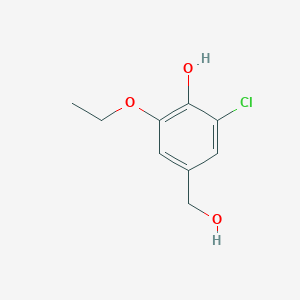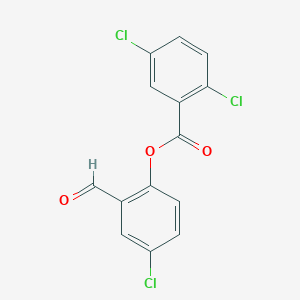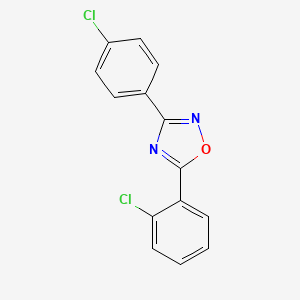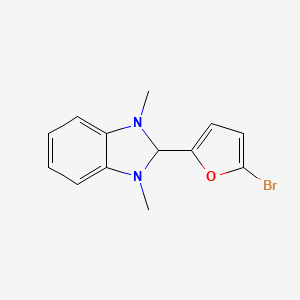
2-chloro-6-ethoxy-4-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-ethoxy-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C9H11ClO3 It is a phenolic compound characterized by the presence of a chlorine atom, an ethoxy group, and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-ethoxy-4-(hydroxymethyl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 6-ethoxy-4-(hydroxymethyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-ethoxy-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-chloro-6-ethoxy-4-(carboxymethyl)phenol.
Reduction: this compound.
Substitution: 2-amino-6-ethoxy-4-(hydroxymethyl)phenol or 2-thio-6-ethoxy-4-(hydroxymethyl)phenol.
Scientific Research Applications
2-chloro-6-ethoxy-4-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-6-ethoxy-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom and ethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that modulate biological pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-ethoxy-6-(hydroxymethyl)phenol: Similar structure but different positioning of the substituents.
2-chloro-6-ethoxy-4-methylphenol: Lacks the hydroxymethyl group.
2-chloro-6-ethoxyphenol: Lacks both the hydroxymethyl and methyl groups.
Uniqueness
2-chloro-6-ethoxy-4-(hydroxymethyl)phenol is unique due to the presence of both the ethoxy and hydroxymethyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-chloro-6-ethoxy-4-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,11-12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHNVNLOASVXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1E)-3-Bromo-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B5763506.png)

![N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B5763523.png)
![1-(4-Fluorophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate](/img/structure/B5763555.png)

![N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B5763576.png)

![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)

